molecular formula C16H15ClFNO B11836019 2-[(2-Chloro-6-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-8-ol CAS No. 827310-54-3

2-[(2-Chloro-6-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-8-ol

Cat. No.: B11836019
CAS No.: 827310-54-3
M. Wt: 291.75 g/mol
InChI Key: UMUGXKYHDMKIOF-UHFFFAOYSA-N
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Description

2-[(2-Chloro-6-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-8-ol is an organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which is attached to a tetrahydroisoquinoline core. The hydroxyl group at the 8th position of the isoquinoline ring adds to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chloro-6-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-8-ol typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-6-fluorobenzyl chloride and tetrahydroisoquinoline.

    Nucleophilic Substitution: The 2-chloro-6-fluorobenzyl chloride undergoes nucleophilic substitution with tetrahydroisoquinoline in the presence of a base such as sodium hydride or potassium carbonate.

    Hydroxylation: The resulting intermediate is then subjected to hydroxylation at the 8th position using reagents like osmium tetroxide or potassium permanganate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to ensure uniform mixing and temperature control.

    Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chloro-6-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-8-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to remove the chloro or fluoro substituents using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of 2-[(2-chloro-6-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-8-one.

    Reduction: Formation of 2-[(2-chloro-6-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinoline.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2-Chloro-6-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-8-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(2-Chloro-6-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-8-ol involves:

    Molecular Targets: The compound may target specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-[(2-Chloro-6-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinoline: Lacks the hydroxyl group at the 8th position.

    2-[(2-Chloro-6-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-8-one: Contains a ketone group instead of a hydroxyl group.

Uniqueness

2-[(2-Chloro-6-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-8-ol is unique due to the presence of both chloro and fluoro substituents on the phenyl ring and the hydroxyl group at the 8th position, which confer distinct chemical and biological properties.

Properties

CAS No.

827310-54-3

Molecular Formula

C16H15ClFNO

Molecular Weight

291.75 g/mol

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methyl]-3,4-dihydro-1H-isoquinolin-8-ol

InChI

InChI=1S/C16H15ClFNO/c17-14-4-2-5-15(18)13(14)10-19-8-7-11-3-1-6-16(20)12(11)9-19/h1-6,20H,7-10H2

InChI Key

UMUGXKYHDMKIOF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1C=CC=C2O)CC3=C(C=CC=C3Cl)F

Origin of Product

United States

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